molecular formula C18H25N3O4 B3827922 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione

1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione

Cat. No.: B3827922
M. Wt: 347.4 g/mol
InChI Key: NNKRMDUGTUHQIY-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative characterized by a dihydro-1H-pyrrole-2,5-dione core substituted with a 4-methoxyphenyl group at position 1 and a 3-morpholinopropylamino moiety at position 3. Pyrrole-2,5-dione derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-morpholin-4-ylpropylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-15-5-3-14(4-6-15)21-17(22)13-16(18(21)23)19-7-2-8-20-9-11-25-12-10-20/h3-6,16,19H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKRMDUGTUHQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with maleic anhydride to yield the desired pyrrole derivative. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the pyrrole ring.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione and related pyrrole-2,5-dione derivatives:

Compound ID/Name Substituents/Modifications Yield (%) Melting Point (°C) Molecular Formula Biological Activity/Notes
Target Compound 1-(4-methoxyphenyl), 3-(3-morpholinopropylamino) N/A N/A C₁₉H₂₅N₃O₄ Hypothesized PLC inhibition based on morpholinopropylamino group .
7c () 3-(Benzo[d]isoxazol-3-yl), 4-(5-bromo-1-(3-morpholinopropyl)-1H-indol-3-yl) 21.3 180–182 C₂₇H₂₅BrN₄O₄ No explicit activity reported; bromo-substituted indole may enhance lipophilicity .
7d () 3-(Benzo[d]isoxazol-3-yl), 4-(6-bromo-1-(3-morpholinopropyl)-1H-indol-3-yl) 12.7 226–228 C₂₇H₂₅BrN₄O₄ Higher melting point suggests stronger intermolecular forces vs. 7c .
7e () 3-(Benzo[d]isoxazol-3-yl), 4-(6-chloro-1-(3-morpholinopropyl)-1H-indol-3-yl) 11.5 216–218 C₂₇H₂₅ClN₄O₄ Chloro substitution correlates with lower yield compared to fluoro analogs .
7f () 3-(Benzo[d]isoxazol-3-yl), 4-(6-fluoro-1-(3-morpholinopropyl)-1H-indol-3-yl) 29.9 219–221 C₂₇H₂₅FN₄O₄ Higher yield and fluorine’s electronegativity may improve stability .
U-73122 () 1-(3-Methoxyestra-1,3,5(10)-trien-17-yl)aminohexyl chain N/A N/A C₃₄H₄₄N₂O₃ Potent phospholipase C (PLC) inhibitor; critical for receptor-mediated signaling .
U-73343 () Structural analog of U-73122 with 2,5-pyrrolidine-dione core N/A N/A C₃₄H₄₄N₂O₃ Lacks PLC inhibition, highlighting substituent-dependent activity .

Notes:

  • The target compound shares a morpholinopropylamino group with compounds 7c–7f (), which may enhance solubility and receptor binding.
  • Halogen substitutions (Br, Cl, F) in 7c–7f correlate with reduced yields and higher melting points, likely due to increased molecular weight and crystallinity .
  • U-73122 () demonstrates that pyrrole-2,5-dione derivatives with morpholinoalkyl chains can selectively inhibit PLC, a key pathway in cellular signaling .

Biological Activity

The compound 1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, which has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3
  • Tyrosine Kinase Inhibition : Similar compounds have been studied for their ability to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. The interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 has been documented, suggesting a potential for antitumor activity .
  • Membrane Interaction : Research indicates that pyrrole derivatives can intercalate into lipid bilayers, affecting membrane stability and function. This interaction can lead to changes in cell signaling and proliferation .
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may contribute to their overall biological efficacy by reducing oxidative stress in cells .

Antitumor Activity

A study involving pyrrole derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a related compound inhibited the growth of colon cancer cell lines (HCT-116, SW-620) with a GI50 value ranging from 1.0×108 M1.0\times 10^{-8}\text{ M} to 1.6×108 M1.6\times 10^{-8}\text{ M} . The specific activity of This compound has yet to be fully elucidated but is expected to follow similar patterns due to structural similarities.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been explored through various assays measuring cytokine production and immune cell proliferation. Compounds have shown the ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), indicating a possible mechanism for reducing inflammation .

Study 1: Anticancer Efficacy

In a controlled study, a series of pyrrole derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in side groups significantly influenced biological activity. The compound 2a , structurally similar to our target compound, exhibited promising results in inhibiting tumor growth in vivo models .

Study 2: Cytotoxicity Assessment

The cytotoxic effects of pyrrole derivatives were assessed in vitro using PBMCs. At varying concentrations (10 µg/mL to 100 µg/mL), compounds exhibited minimal toxicity at lower doses but showed significant reductions in viable cells at higher concentrations . This suggests a dose-dependent relationship between compound concentration and cellular viability.

Comparative Table of Biological Activities

Compound NameActivity TypeTarget Cell LinesGI50 (M)Reference
Compound 2aAntitumorHCT-1161.0×1081.0\times 10^{-8}
Compound 2bAntioxidantPBMCsN/A
Compound 2cAnti-inflammatoryPBMCsN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-3-[(3-morpholinopropyl)amino]dihydro-1H-pyrrole-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.